molecular formula C18H14N2O3 B3000126 4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide CAS No. 477546-44-4

4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B3000126
CAS No.: 477546-44-4
M. Wt: 306.321
InChI Key: JUPQBEGHWBFRCW-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol . Its CAS registry number is 477546-44-4 . This benzamide derivative features a 5-methylisoxazole ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds. The structure is characterized by a benzamide group linked to a benzophenone moiety, which can be a key structural feature in molecules that interact with biological targets. Compounds containing the N-(5-methylisoxazol-3-yl) group are often explored for their potential biological activity, as this heterocycle is a common building block in drug discovery . For instance, the well-known antibiotic sulfamethoxazole contains this same isoxazole subunit, which contributes to its mechanism of action as a competitive antagonist of para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway . Similarly, other benzamide derivatives are investigated for their role as intermediates in organic synthesis and pharmaceutical development, where they can serve as key precursors for the preparation of more complex molecules . This product is intended for research applications, such as use as a reference standard, a building block in synthetic chemistry, or for biological screening in a laboratory setting. It is supplied with a guaranteed purity of 98% and should be stored at 2-8°C to maintain stability . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-11-16(20-23-12)19-18(22)15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPQBEGHWBFRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, their substituents, and key properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity Reference
4-Benzoyl-N-(5-methylisoxazol-3-yl)benzamide Benzoyl, 5-methylisoxazole 306.32 Not reported Not reported Not specified Target
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole ring, phenyl group 348.39 160 70 Not specified
2-Acrylamido-N-(5-methylisoxazol-3-yl)benzamide (2j) Acrylamido substituent 267.29 Not reported 22 FGFR4 inhibition
JEZTC () Gallate, sulfonamide ~479.44 Not reported Not reported Anti-osteoarthritic (chondroprotective)
5-Chloro-2-hydroxy-N-(4-sulfamoylphenyl)benzamide (51) Chloro, hydroxy, sulfonamide 406.03 >288 (decomp.) 71 Antitubercular
3-Methoxy-N-(5-methylisoxazol-3-yl)benzamide (CAS 346719-61-7) Methoxy substituent 232.24 Not reported Not reported Not specified
4-Chloromethyl-N-(5-methylisoxazol-3-yl)benzamide Chloromethyl group 279.74 Not reported Not reported Intermediate for further derivatization

Analysis of Structural and Functional Variations

Core Structure :

  • The target compound shares the N-(5-methylisoxazol-3-yl)benzamide core with analogs like 2j and 3-methoxy-N-(5-methylisoxazol-3-yl)benzamide . Differences arise in the substituents on the benzamide ring (e.g., benzoyl vs. acrylamido, methoxy, or chloromethyl).

Heterocyclic Moieties :

  • Compounds with thiadiazole (e.g., compound 6) or oxadiazole (e.g., C4, C7 in ) rings exhibit distinct electronic properties compared to isoxazole. Thiadiazole-containing compounds often show enhanced thermal stability (mp up to 290°C) , while oxadiazoles with nitro substituents demonstrate superior anti-inflammatory activity .

Functional Groups :

  • Sulfonamide -containing analogs (e.g., JEZTC, compound 51) exhibit improved solubility and target engagement in enzymatic assays (e.g., antitubercular activity via disruption of mycobacterial membranes) .
  • Electron-withdrawing groups (e.g., chloro in compound 51) enhance binding affinity in hydrophobic pockets, whereas electron-donating groups (e.g., methoxy in CAS 346719-61-7) may alter metabolic stability .

Biological Activity

4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide, a compound with the CAS number 477546-44-4, has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide backbone with a benzoyl group and a 5-methylisoxazole moiety. This structural arrangement is significant for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study focused on its effects on various cancer cell lines demonstrated that the compound inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly influencing kinase activity related to cancer progression.

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)15.2Induction of apoptosis
Colo-205 (colon)12.8Inhibition of cell proliferation
MCF-7 (breast)18.5Modulation of ERK/MAPK pathway

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects . A study indicated its potential to mitigate oxidative stress in neuronal cells, suggesting a role in neurodegenerative disease prevention.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A comprehensive evaluation was performed on various cancer cell lines, including A375 and Colo-205, where the compound showed promising results in reducing viability and inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy Testing : Clinical isolates of bacteria were tested against the compound, confirming its broad-spectrum antimicrobial activity, particularly against resistant strains.
  • Neuroprotection in Animal Models : Experiments conducted in rodent models demonstrated that administration of the compound reduced markers of oxidative stress and inflammation in brain tissues following induced injury.

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